molecular formula C17H19N5O2 B12895159 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid CAS No. 87594-75-0

6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid

Cat. No.: B12895159
CAS No.: 87594-75-0
M. Wt: 325.4 g/mol
InChI Key: RDKAABQJOHQGBR-UHFFFAOYSA-N
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Description

6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is a complex organic compound belonging to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core, which is a bicyclic heterocycle, fused with a phenyl group and an aminohexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyrazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The phenyl group is introduced via electrophilic aromatic substitution reactions, while the aminohexanoic acid moiety is attached through amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to modulate protein kinase activity, particularly serum and glucocorticoid-regulated kinase 1 (SGK1). This modulation affects various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b][1,8]naphthyridines
  • Quinolinyl-pyrazoles

Uniqueness

6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyrazine core with a phenyl group and an aminohexanoic acid moiety.

Properties

CAS No.

87594-75-0

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]hexanoic acid

InChI

InChI=1S/C17H19N5O2/c23-16(24)9-5-2-6-10-18-15-12-19-17-14(21-15)11-20-22(17)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,18,21)(H,23,24)

InChI Key

RDKAABQJOHQGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCCCCC(=O)O

Origin of Product

United States

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